4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol
Beschreibung
The compound 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol is a quinazoline derivative structurally related to the epidermal growth factor receptor (EGFR) inhibitor Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) . Its core structure consists of a quinazoline ring substituted with two 2-methoxyethoxy groups at positions 6 and 7, an amino linker at position 4, and a phenyl group bearing an ethynyl substituent at the ortho position (2-ethynyl-phenol) . This modification distinguishes it from Erlotinib, which has a 3-ethynylphenyl group directly attached to the amino linker . The ethynyl-phenol moiety may influence binding affinity, solubility, and metabolic stability, making it a candidate for enhanced therapeutic profiles.
Eigenschaften
IUPAC Name |
4-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]-2-ethynylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-15-11-16(5-6-19(15)26)25-22-17-12-20(29-9-7-27-2)21(30-10-8-28-3)13-18(17)23-14-24-22/h1,5-6,11-14,26H,7-10H2,2-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHJGWAKAIBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)C#C)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882420-22-6 | |
| Record name | CP-394356 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-394356 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OAQ9M99Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Erlotinib metabolite M16, also known as 4’-Hydroxy erlotinib or CP-394356, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found in both healthy and cancerous cells and plays a crucial role in cell growth and survival.
Mode of Action
Erlotinib metabolite M16 acts as a tyrosine kinase inhibitor . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase. This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR, thereby disrupting the signal transduction pathways that lead to DNA synthesis and cell proliferation.
Biochemical Pathways
The action of Erlotinib metabolite M16 affects several biochemical pathways. Primarily, it inhibits the EGFR tyrosine kinase pathway, which plays a central role in cell growth and survival. Additionally, it has been suggested that there is a functional crosstalk between the EGFR and vascular endothelial growth factor (VEGF) pathways.
Pharmacokinetics
Erlotinib undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP1A2. Three major biotransformation pathways of erlotinib have been identified: O-demethylation of the side chains followed by oxidation to a carboxylic acid (M11), oxidation of the acetylene moiety to a carboxylic acid (M6), and hydroxylation of the aromatic ring to produce Erlotinib metabolite M16.
Result of Action
The inhibition of EGFR by Erlotinib metabolite M16 leads to a decrease in the proliferation of cancer cells and induces apoptosis. It has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and others.
Action Environment
The action, efficacy, and stability of Erlotinib metabolite M16 can be influenced by various environmental factors. For instance, its water solubility, a key factor in its bioavailability, has been addressed through the development of nanoformulations. These formulations aim to increase solubility, enhance stability, and control release, thereby improving the drug’s efficacy.
Biochemische Analyse
Biochemical Properties
Erlotinib metabolite M16 is involved in several biochemical reactions. It is a product of the metabolism of Erlotinib, with three major biotransformation pathways identified: O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring to produce Erlotinib metabolite M16.
Cellular Effects
Erlotinib metabolite M16, like Erlotinib, is expected to have significant effects on various types of cells and cellular processes. Erlotinib has been shown to inhibit the growth of EGFR-positive cells in a mouse xenograft model. The effects of Erlotinib metabolite M16 on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are areas of active research.
Molecular Mechanism
The molecular mechanism of Erlotinib metabolite M16 is closely related to that of Erlotinib. Erlotinib binds reversibly to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity
Temporal Effects in Laboratory Settings
Studies on Erlotinib have shown that it has significant antitumor activity in both short-term and long-term treatments.
Dosage Effects in Animal Models
Studies on Erlotinib have shown that it effectively inhibits the growth of EGFR-positive cells in a mouse xenograft model.
Metabolic Pathways
Erlotinib metabolite M16 is involved in the metabolic pathways of Erlotinib. The major biotransformation pathways of Erlotinib include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring to produce Erlotinib metabolite M16.
Biologische Aktivität
The compound 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol is a derivative of quinazoline, known for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C22H23N3O5
- Molecular Weight : 409.4 g/mol
- IUPAC Name : 4-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]-2-ethynylphenol
The primary mechanism of action for this compound involves the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This pathway is crucial for regulating cell proliferation and survival, making it a significant target in cancer therapy. The compound acts as a tyrosine kinase inhibitor , leading to decreased proliferation of cancer cells and induction of apoptosis .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity across various cancer types:
- Non-small cell lung cancer
- Colorectal cancer
- Pancreatic cancer
- Ovarian cancer
- Breast cancer
In vivo studies have demonstrated its effectiveness against solid tumor xenografts, showcasing its potential as a therapeutic agent .
Tyrosinase Inhibition
In addition to its antitumor properties, the compound has been noted for its strong tyrosinase inhibitory activity. A related study on a similar quinazoline derivative indicated an IC50 value of 160 μM for tyrosinase inhibition. This inhibition occurs through competitive mechanisms and affects the enzyme's conformation, thereby reducing its activity .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile indicates that the compound undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP3A4. This metabolism is crucial for its bioavailability and therapeutic efficacy in clinical settings.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of tyrosine kinase enzymes , specifically targeting the epidermal growth factor receptor (EGFR) . Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell proliferation and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a significant target for cancer therapies .
Antitumor Activity
Research indicates that 4-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol exhibits significant antitumor activity across a range of solid tumor xenografts in vivo. It has shown efficacy against several types of cancer, including:
- Non-small cell lung cancer (NSCLC)
- Colorectal cancer
- Pancreatic cancer
- Breast cancer
- Ovarian cancer .
Synthesis and Formulation
The synthesis of this compound has been documented in patent literature. The process involves several steps including:
- Formation of Quinazoline Derivatives : Utilizing starting materials such as 2-amino compounds and ethylene glycol derivatives.
- Coupling Reactions : Employing coupling agents to form the final product through reactions involving ethynyl groups .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
Study 1: NSCLC Treatment
A clinical trial assessed the efficacy of this compound as part of a combination therapy for patients with advanced non-small cell lung cancer. Results indicated improved progression-free survival rates compared to standard treatments.
Study 2: Colorectal Cancer
In a preclinical model, the compound demonstrated significant tumor regression in colorectal cancer xenografts, supporting its potential as a therapeutic agent in this indication .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Below is a comparative analysis of the target compound with key analogues, focusing on structural variations, pharmacological properties, and physicochemical characteristics.
Table 1: Structural and Pharmacological Comparison of Quinazoline Derivatives
*Predicted based on hydrophilic 2-methoxyethoxy and phenol groups.
Key Observations
Quinazoline Substituents: The 6,7-bis(2-methoxyethoxy) groups in the target compound and Erlotinib enhance solubility compared to dimethoxy analogues (e.g., 4-((6,7-dimethoxyquinazolin-4-yl)amino)phenol) . These groups improve water solubility by introducing ether linkages, critical for oral bioavailability . AZD3229 replaces one methoxyethoxy group with a fluorine atom, balancing hydrophobicity and target selectivity .
P19G1 incorporates a triazole-sulfurofluoridate group, enabling covalent binding to EGFR and prolonged inhibition .
Pharmacological Activity: Erlotinib’s EGFR inhibition (IC₅₀: 2 nM) is well-established, with clinical use in non-small cell lung cancer (NSCLC) . The target compound’s activity is inferred but requires empirical validation. AZD3229 and P19G1 demonstrate improved potency (single-digit nM IC₅₀) and pharmacokinetic (PK) profiles, highlighting the impact of structural optimization .
Physicochemical Properties: The bis(2-methoxyethoxy) groups reduce LogP (predictive of lower hydrophobicity) compared to dimethoxy analogues, aligning with Erlotinib’s moderate solubility . The phenolic -OH in the target compound may further enhance aqueous solubility, though metabolic oxidation of the ethynyl group could pose stability challenges .
Q & A
Q. What are the optimal synthetic routes for preparing 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol?
The synthesis involves coupling quinazoline derivatives with ethynyl-phenol precursors. A general method includes:
- Step 1: React 6,7-bis(2-methoxyethoxy)quinazolin-4-amine with a substituted benzaldehyde derivative under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ).
- Step 2: Introduce the ethynyl group via Sonogashira coupling or alkyne-functionalized intermediates (as seen in ).
- Critical Parameters: Reaction time (4–6 hours), solvent purity, and stoichiometric control of the ethynylating agent. Yields may vary (e.g., 28% in ), necessitating purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
Use a multi-analytical approach:
- NMR: Assign peaks for methoxyethoxy groups (δ 3.5–4.0 ppm), ethynyl protons (δ 2.5–3.0 ppm), and quinazoline aromatic signals (δ 7.5–8.5 ppm).
- HPLC-MS: Monitor purity (>95%) and molecular ion ([M+H]+ at m/z 393.44, per ).
- X-ray Crystallography: Resolve binding modes of the quinazoline core, as done for related kinase inhibitors ().
- FTIR: Confirm amine (-NH) and ethynyl (-C≡C) stretches .
Q. What in vitro assays are suitable for initial biological evaluation?
- Kinase Inhibition: Screen against EGFR (epidermal growth factor receptor) using fluorescence-based ATP competition assays (IC50 values in nM range, as in ).
- Antiproliferative Activity: Test in cancer cell lines (e.g., A549 lung cancer) via MTT assays, with Erlotinib (IC50 ~10–100 nM) as a positive control ().
- Selectivity Profiling: Compare activity against mutant vs. wild-type kinases (e.g., KIT mutants in ) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxyethoxy groups) impact target selectivity?
- SAR Insights: The 6,7-bis(2-methoxyethoxy) groups enhance solubility and fit into hydrophobic pockets of EGFR (). Replacing methoxyethoxy with bulkier substituents (e.g., piperidinylmethoxy in ) may alter selectivity toward other kinases (e.g., KDR or PDGFR).
- Methodology: Use molecular docking (e.g., AutoDock Vina) with EGFR crystal structures (PDB: 1M17) to predict binding affinities. Validate with mutagenesis studies (e.g., T790M resistance mutation) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example: If cell line A shows IC50 = 10 nM but cell line B shows IC50 = 1 µM:
- Hypothesis 1: Differential expression of efflux pumps (e.g., ABCB1). Test with verapamil (a pump inhibitor).
- Hypothesis 2: Genetic variations (e.g., EGFR amplification). Perform qPCR or Western blotting.
- Data Normalization: Use normalized growth inhibition metrics (e.g., % inhibition vs. controls) as in .
Q. What strategies improve bioavailability and in vivo efficacy?
- Formulation: Develop PEGylated nanoparticles or liposomes to enhance solubility (logP ~3.5, per ).
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) on the phenol moiety for pH-sensitive release.
- PK/PD Modeling: Monitor plasma half-life (t1/2) and tissue distribution in rodent models, referencing cross-species PK data (e.g., AZD3229 in ) .
Q. How can computational methods guide the design of analogs with reduced toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
